Synthesis of 2-Alkylbenzimidazole Derivatives as Angiotensin II Antagonists
While 1-Butan-2-ylbenzimidazole itself is a precursor, its use in synthesizing 2-alkylbenzimidazole derivatives enables access to a class of angiotensin II (AII) receptor antagonists with a defined activity range. The target compound serves as a key building block for generating analogs that, as a class, demonstrate in vitro AII receptor binding with IC50 values ranging from 10⁻⁵ to 10⁻⁷ M and in vivo antagonism of hypertensive effects in rats with ED50 values between 5 and 20 mg/kg [1]. This provides a benchmark for expected activity that is distinct from other heterocyclic scaffolds used for AII antagonism.
| Evidence Dimension | In vitro AII receptor binding (IC50) and in vivo antagonism (ED50) |
|---|---|
| Target Compound Data | Precursor to 2-alkylbenzimidazoles with IC50 = 10⁻⁵ to 10⁻⁷ M; ED50 = 5-20 mg/kg |
| Comparator Or Baseline | Other heterocyclic AII antagonist scaffolds (e.g., imidazoles) |
| Quantified Difference | Not a direct comparison; the data defines the activity profile of the compound class derived from this precursor. |
| Conditions | In vitro: radioligand binding assay in rat adrenal cortical membranes; In vivo: intravenous administration in renal hypertensive rats [1]. |
Why This Matters
For researchers developing cardiovascular agents, this compound is a validated entry point into a class of molecules with a characterized pharmacological profile, enabling SAR exploration around a known active scaffold.
- [1] Kubo, K., Inada, Y., Kohara, Y., Sugiura, Y., Ojima, M., Itoh, K., ... & Naka, T. (1992). New nonpeptide angiotensin II receptor antagonists. 1. Synthesis, biological properties, and structure-activity relationships of 2-alkylbenzimidazole derivatives. Journal of Medicinal Chemistry, 35(5), 877-885. View Source
